1-Bromo-2-(bromodifluoromethyl)cyclohexane
Overview
Description
1-Bromo-2-(bromodifluoromethyl)cyclohexane is a colorless liquid characterized by its bromine and difluoromethyl functional groups. The compound has a molecular formula of C7H10Br2F2 and a molecular weight of 291.96 g/mol .
Preparation Methods
The synthesis of 1-Bromo-2-(bromodifluoromethyl)cyclohexane typically involves the reaction of cyclohexene with bromodifluoromethane in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum bromide to facilitate the bromination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-2-(bromodifluoromethyl)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclohexane derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of difluoromethylcyclohexane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form cyclohexanone derivatives.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted cyclohexane derivatives .
Scientific Research Applications
1-Bromo-2-(bromodifluoromethyl)cyclohexane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 1-Bromo-2-(bromodifluoromethyl)cyclohexane exerts its effects involves the interaction of its bromine and difluoromethyl groups with molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the difluoromethyl group can enhance the lipophilicity and metabolic stability of the target molecules . These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .
Comparison with Similar Compounds
1-Bromo-2-(bromodifluoromethyl)cyclohexane can be compared with other similar compounds, such as:
1-Bromo-2-(bromomethyl)cyclohexane: This compound lacks the difluoromethyl group, making it less lipophilic and potentially less stable in biological systems.
1-Bromo-2-(difluoromethyl)cyclohexane: This compound has only one bromine atom, which may result in different reactivity and biological properties compared to this compound.
The uniqueness of this compound lies in its combination of bromine and difluoromethyl groups, which confer distinct chemical and biological properties that can be exploited in various applications .
Properties
IUPAC Name |
1-bromo-2-[bromo(difluoro)methyl]cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2F2/c8-6-4-2-1-3-5(6)7(9,10)11/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCUYVZBWZWWKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933105 | |
Record name | 1-Bromo-2-[bromo(difluoro)methyl]cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14737-09-8 | |
Record name | 1-Bromo-2-[bromo(difluoro)methyl]cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14737-09-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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